molecular formula C6H3BrIN3 B1148555 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine CAS No. 1357947-08-0

5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1148555
CAS No.: 1357947-08-0
M. Wt: 323.919
InChI Key: NLQYLFQIAAPJFX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antioxidant Properties : Variya, Panchal, and Patel (2019) synthesized a series of novel derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating excellent antibacterial activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

  • Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a similar compound as a precursor for constructing new polyheterocyclic ring systems, which have potential applications in drug discovery and development (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Analgesic and Anti-inflammatory Activities : Chamakuri, Murthy Muppavarapu, and Yellu (2016) reported the synthesis of 7-azaindazole chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine, with certain derivatives exhibiting excellent anti-inflammatory and analgesic activities (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

  • Synthesis Methods : Gálvez et al. (2014) discussed a microwave-assisted synthesis method for related pyrazolo[3,4-b]pyridines, highlighting efficient and environmentally friendly synthesis approaches (Gálvez, Quiroga, Insuasty, & Abonía, 2014).

  • Photoinduced Tautomerization Studies : Vetokhina et al. (2012) studied photoinduced tautomerization in derivatives of pyrazolo[3,4-b]pyridines, providing insights into their photophysical properties (Vetokhina et al., 2012).

  • Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, noting their significance in pharmaceutical and medicinal chemistry (Donaire-Arias et al., 2022).

  • Antiproliferative Agents : Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their cytotoxic effects against cancer cells, highlighting their potential as antiproliferative agents (Ananda et al., 2017).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. It is classified as Acute Tox. 4 Oral according to the GHS classification .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine plays a significant role in various biochemical reactions. It has been studied for its interactions with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound’s ability to inhibit TRKs suggests its potential as a therapeutic agent in cancer treatment. The interactions between this compound and TRKs involve binding to the kinase domain, thereby inhibiting the phosphorylation process essential for downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TRKs can lead to the inhibition of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, this compound has been observed to affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and iodine atoms contribute to its binding affinity and specificity. It acts as an inhibitor of TRKs by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues . This inhibition disrupts the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of TRK activity and persistent effects on cell signaling pathways. Prolonged exposure may also lead to adaptive cellular responses, such as the upregulation of compensatory signaling pathways.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower dosages, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant adverse effects . Higher dosages may result in toxicity, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs. The threshold dosage for toxic effects varies depending on the animal model and the route of administration.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the compound’s solubility and facilitate its excretion via the kidneys. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its proper folding and localization. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by binding to transcription factors and chromatin-associated proteins. The subcellular distribution of the compound is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination.

Properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYLFQIAAPJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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